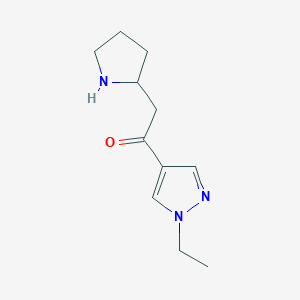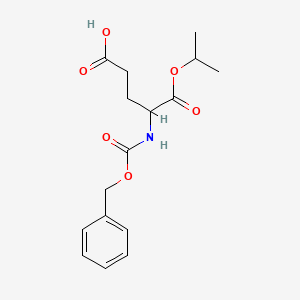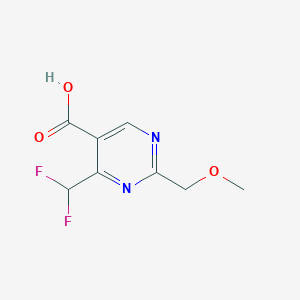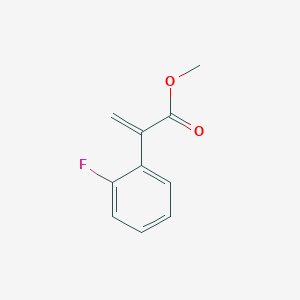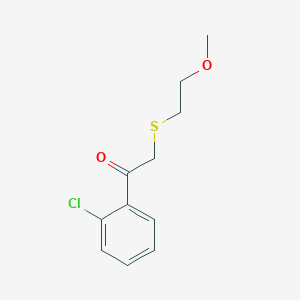
1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers It is characterized by the presence of a chlorophenyl group and a methoxyethylthio group attached to an ethanone backbone
Preparation Methods
The synthesis of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-methoxyethanethiol as the primary starting materials.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions involving water. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts and Reagents: A base, such as potassium carbonate, is added to facilitate the reaction. The mixture is then stirred at room temperature for several hours.
Product Isolation: The product is isolated by filtration and purified using column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure cost-effectiveness and efficiency.
Chemical Reactions Analysis
1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives.
Scientific Research Applications
1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to:
Bind to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interact with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Alter Cellular Processes: The compound can influence cellular processes such as apoptosis, cell proliferation, and signal transduction.
Comparison with Similar Compounds
1-(2-Chlorophenyl)-2-((2-methoxyethyl)thio)ethan-1-one can be compared with other similar compounds, such as:
1-(2-Chlorophenyl)-2-(methylthio)ethan-1-one: This compound has a methylthio group instead of a methoxyethylthio group, leading to differences in its chemical properties and reactivity.
1-(2-Chlorophenyl)-2-(ethylthio)ethan-1-one: The presence of an ethylthio group results in variations in its physical and chemical characteristics compared to the methoxyethylthio derivative.
Properties
Molecular Formula |
C11H13ClO2S |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-2-(2-methoxyethylsulfanyl)ethanone |
InChI |
InChI=1S/C11H13ClO2S/c1-14-6-7-15-8-11(13)9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 |
InChI Key |
DIHMHDCLVJHXFU-UHFFFAOYSA-N |
Canonical SMILES |
COCCSCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


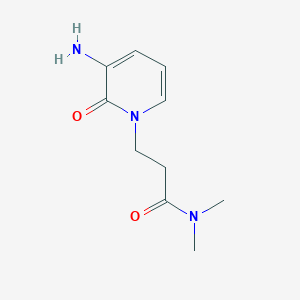

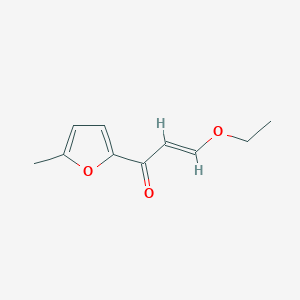
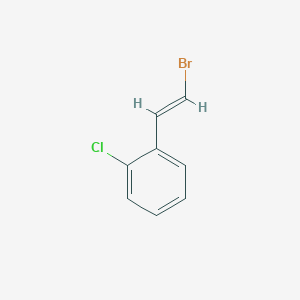

![3-[(E)-2-nitroethenyl]oxane](/img/structure/B13637843.png)
